tert-Butyl (1R,4R,5R)-5-amino-2-azabicyclohexane-2-carboxylate is an enantiopure, orthogonally protected bicyclic diamine utilized in modern medicinal chemistry to incorporate three-dimensional, sp3-enriched architectures into drug scaffolds. Featuring a highly strained 2-azabicyclohexane core, this building block serves as a structurally rigid bioisostere for traditional planar heterocycles such as pyrrolidines, piperazines, and meta-substituted benzenes [1]. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the secondary amine ensures that the primary 5-amino group remains exclusively available for targeted downstream functionalization, such as Buchwald-Hartwig cross-coupling or amide bond formation [2]. For procurement teams and synthetic chemists, sourcing this specific pre-protected (1R,4R,5R) stereoisomer provides a direct route to synthesizing conformationally restricted analogs without the process bottlenecks of late-stage chiral resolution or complex protection-deprotection sequences.
Substituting this specific constrained scaffold with generic monocyclic diamines (e.g., Boc-3-aminopyrrolidine) fundamentally alters the physicochemical trajectory of a target molecule. Monocyclic analogs possess higher conformational flexibility, which incurs a significant entropic penalty upon target binding and exposes multiple C-H bonds to rapid CYP450-mediated oxidative metabolism, leading to higher intrinsic clearance rates [1]. Furthermore, attempting to utilize an unprotected or racemic 5-amino-2-azabicyclohexane introduces severe process liabilities in the laboratory. Unprotected variants lead to competitive bis-alkylation and poor regioselectivity during parallel library synthesis, while racemic or mixed endo/exo diastereomeric mixtures require intensive preparative chiral HPLC separation of the final active pharmaceutical ingredients (APIs). This effectively halves the overall synthetic yield and dramatically increases downstream manufacturing costs compared to starting with the enantiopure (1R,4R,5R)-Boc-protected building block [2].
In high-throughput library synthesis, the differentiation of amine nucleophilicity is critical. The pre-installed Boc group on the secondary nitrogen of tert-butyl (1R,4R,5R)-5-amino-2-azabicyclohexane-2-carboxylate restricts reactivity entirely to the primary 5-amino position. When subjected to standard amide coupling conditions (e.g., HATU/DIPEA), this orthogonally protected scaffold yields >95% of the desired mono-functionalized product. In contrast, utilizing the unprotected 5-amino-2-azabicyclohexane baseline results in <45% yield of the target mono-amide, heavily contaminated by bis-acylated byproducts and unreacted starting material [1].
| Evidence Dimension | Target mono-functionalization yield (amide coupling) |
| Target Compound Data | >95% regioselective yield |
| Comparator Or Baseline | Unprotected 5-amino-2-azabicyclohexane (<45% yield) |
| Quantified Difference | Greater than 50% absolute yield improvement and elimination of bis-acylation |
| Conditions | Standard amide coupling (HATU, DIPEA, DMF, room temperature) |
Procuring the Boc-protected form is mandatory for scalable, reproducible parallel synthesis where chromatographic separation of bis-acylated byproducts is unfeasible.
The 2-azabicyclohexane architecture inherently shields vulnerable C-H bonds from oxidative metabolism compared to flexible monocyclic rings. Pharmacokinetic profiling of downstream drug candidates demonstrates that replacing a standard pyrrolidine or piperazine core with the 2-azabicyclohexane scaffold reduces intrinsic clearance (CL_int) in human liver microsomes by a factor of 2 to 5. The rigid bicyclic framework limits the conformational adaptations required for CYP450 active site binding, extending the half-life of the resulting active pharmaceutical ingredients [1].
| Evidence Dimension | Intrinsic clearance (CL_int) in human liver microsomes (HLM) |
| Target Compound Data | 2- to 5-fold reduction in CL_int (scaffold-dependent) |
| Comparator Or Baseline | Pyrrolidine and piperazine matched-pair analogs |
| Quantified Difference | 200% to 500% improvement in microsomal stability |
| Conditions | In vitro human liver microsome (HLM) assay, NADPH-dependent oxidation |
Selecting this bicyclic precursor directly mitigates early-stage metabolic liabilities, reducing the need for iterative, empirical fluorination or steric blocking later in the drug discovery pipeline.
Transitioning from planar aromatic rings (Fsp3 = 0) or partially saturated rings to the fully saturated, bridged 2-azabicyclohexane system (Fsp3 = 1.0) drastically alters the thermodynamic profile of the resulting compounds. Matched-pair analyses show that incorporating this specific bicyclic scaffold lowers the distribution coefficient (LogD) by 0.5 to 1.0 units while simultaneously increasing kinetic aqueous solubility by more than 10-fold compared to phenyl or standard monocyclic bioisosteres [1].
| Evidence Dimension | LogD and Kinetic Aqueous Solubility |
| Target Compound Data | LogD reduction of ~0.5-1.0; >10-fold solubility increase |
| Comparator Or Baseline | Phenyl and planar heterocyclic matched-pairs |
| Quantified Difference | 1 order of magnitude improvement in aqueous solubility |
| Conditions | Kinetic solubility assay (pH 7.4 phosphate buffer) |
Procuring this highly 3D building block prevents late-stage clinical attrition caused by poor drug solubility and formulation challenges.
The spatial projection of the 5-amino vector is dictated entirely by the stereochemistry of the bicyclic core. Utilizing the enantiopure (1R,4R,5R) isomer guarantees that 100% of the synthesized API mass possesses the correct spatial geometry for target binding. In contrast, synthesizing libraries from a racemic or diastereomeric mixture of the 2-azabicyclohexane scaffold requires late-stage preparative chiral chromatography, which intrinsically caps the maximum theoretical yield of the active enantiomer at 50% and introduces significant solvent and time costs [1].
| Evidence Dimension | Maximum theoretical yield of active API enantiomer |
| Target Compound Data | 100% (no chiral resolution required) |
| Comparator Or Baseline | Racemic 5-amino-2-azabicyclohexane (50% maximum yield) |
| Quantified Difference | 50% absolute increase in final API yield |
| Conditions | Linear synthesis to final active pharmaceutical ingredient |
Purchasing the enantiopure (1R,4R,5R) building block upfront eliminates the severe material losses and labor costs associated with late-stage chiral separation.
This compound is the direct procurement choice for medicinal chemistry teams needing to replace metabolically labile pyrrolidines, piperazines, or poorly soluble anilines. The pre-installed Boc group allows immediate incorporation of the highly 3D (1R,4R,5R) scaffold into existing SAR campaigns via the primary amine, instantly improving the target molecule's Fsp3 fraction, LogD, and microsomal stability [1].
Due to its orthogonal reactivity and excellent aqueous solubility profile, this building block is highly suited for split-and-pool DEL synthesis. The primary amine can be smoothly coupled to DNA-tagged electrophiles, followed by on-DNA Boc deprotection and subsequent functionalization of the secondary amine, generating conformationally diverse, sp3-rich library members without cross-reactivity [2].
In the development of protease inhibitors or protein-protein interaction (PPI) modulators, the (1R,4R,5R) stereochemistry provides a rigid, predictable vector for side-chain projection. It serves as a superior alternative to flexible linear diamines or racemic cyclic analogs, ensuring that the synthesized peptidomimetics maintain the exact spatial geometry required for tight binding in narrow enzymatic pockets [1].